Cas no 439095-92-8 (3,3-dimethyl-1-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea)
![3,3-dimethyl-1-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea structure](https://ja.kuujia.com/scimg/cas/439095-92-8x500.png)
3,3-dimethyl-1-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea 化学的及び物理的性質
名前と識別子
-
- 3,3-dimethyl-1-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea
-
- インチ: 1S/C11H10F3N3OS/c1-17(2)10(18)16-9-4-7-8(19-9)3-6(5-15-7)11(12,13)14/h3-5H,1-2H3,(H,16,18)
- InChIKey: DLXWPSZVZKSXNT-UHFFFAOYSA-N
- ほほえんだ: N(C)(C)C(NC1SC2=CC(C(F)(F)F)=CN=C2C=1)=O
3,3-dimethyl-1-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674685-50mg |
1,1-Dimethyl-3-(6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl)urea |
439095-92-8 | 98% | 50mg |
¥1226.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674685-5mg |
1,1-Dimethyl-3-(6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl)urea |
439095-92-8 | 98% | 5mg |
¥591.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674685-10mg |
1,1-Dimethyl-3-(6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl)urea |
439095-92-8 | 98% | 10mg |
¥819.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674685-2mg |
1,1-Dimethyl-3-(6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl)urea |
439095-92-8 | 98% | 2mg |
¥588.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674685-20mg |
1,1-Dimethyl-3-(6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl)urea |
439095-92-8 | 98% | 20mg |
¥1303.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674685-1mg |
1,1-Dimethyl-3-(6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl)urea |
439095-92-8 | 98% | 1mg |
¥556.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674685-25mg |
1,1-Dimethyl-3-(6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl)urea |
439095-92-8 | 98% | 25mg |
¥1134.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674685-100mg |
1,1-Dimethyl-3-(6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl)urea |
439095-92-8 | 98% | 100mg |
¥2194.00 | 2024-05-13 |
3,3-dimethyl-1-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea 関連文献
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
3,3-dimethyl-1-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]ureaに関する追加情報
Introduction to 3,3-dimethyl-1-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea (CAS No. 439095-92-8)
3,3-dimethyl-1-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 439095-92-8, belongs to a class of molecules that integrate multiple pharmacophoric elements, making it a promising candidate for drug discovery and development.
The molecular structure of 3,3-dimethyl-1-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea is characterized by a fused thienopyridine core, which is further functionalized with a trifluoromethyl group and a urea moiety. The presence of these functional groups imparts distinct electronic and steric properties to the molecule, which can influence its interactions with biological targets. Specifically, the trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the urea moiety often serves as a key pharmacophore in medicinal chemistry.
In recent years, there has been growing interest in heterocyclic compounds as scaffolds for the development of novel therapeutic agents. The thienopyridine scaffold, in particular, has been extensively studied for its role in various biological processes, including enzyme inhibition and receptor binding. The introduction of additional rings and substituents into this framework can lead to compounds with enhanced potency and selectivity. For instance, the modification of the thienopyridine ring with a trifluoromethyl group can alter the electronic distribution of the molecule, potentially improving its pharmacokinetic properties.
The urea functional group in 3,3-dimethyl-1-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea is particularly noteworthy as it is a common pharmacophore in drug design. Urea-based compounds have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. The ability of urea moieties to form hydrogen bonds with biological targets makes them valuable for designing molecules with high affinity and specificity. In this context, the combination of a thienopyridine core with a urea group offers a promising approach to developing novel therapeutic agents.
Recent studies have highlighted the potential of 3,3-dimethyl-1-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea in modulating various biological pathways. One area of particular interest is its interaction with enzymes involved in cancer progression. For example, preliminary computational studies suggest that this compound may inhibit the activity of kinases that are overexpressed in certain types of cancer. The trifluoromethyl group and the fused heterocyclic system are believed to contribute to its binding affinity by optimizing interactions with key residues in the enzyme active site.
Additionally, the structural features of 3,3-dimethyl-1-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea make it an attractive candidate for further derivatization and optimization. By modifying substituents such as the trifluoromethyl group or introducing additional functional groups into the thienopyridine ring, researchers can fine-tune its biological activity and pharmacokinetic properties. This flexibility allows for the exploration of diverse chemical space and increases the likelihood of identifying lead compounds with optimal therapeutic profiles.
The synthesis of 3,3-dimethyl-1-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea presents both challenges and opportunities for synthetic chemists. The construction of the fused thienopyridine ring requires careful selection of starting materials and reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to facilitate the formation of key bonds in the molecule. Furthermore, strategies for introducing the trifluoromethyl group have been optimized to minimize unwanted side reactions.
In conclusion, 3,3-dimethyl-1-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea (CAS No. 439095-92-8) represents a significant advancement in pharmaceutical chemistry due to its complex structure and potential biological activities. The integration of multiple pharmacophoric elements into this molecule makes it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely that it will play an important role in future therapeutic strategies.
439095-92-8 (3,3-dimethyl-1-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea) 関連製品
- 2138097-51-3(3-[(5-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid)
- 1805474-25-2(3,6-Bis(trifluoromethyl)-2-methoxyaniline)
- 895016-20-3(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(2,5-dimethoxyphenyl)acetamide)
- 2955551-10-5(tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate)
- 1250655-05-0(1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride)
- 1804071-56-4(3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one)
- 1312703-28-8(H2TPDC-NH2)
- 642473-95-8(TLR7/8 agonist 3)
- 142702-34-9(H-Met-Pro-OH Hydrochloride)
- 1805557-42-9(6-Bromo-2-nitropyridine-3-acetic acid)



